

Spectroscopic and Structural Elucidation of 1-Iodo-2,3-dimethoxybenzene: A Technical Guide

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Compound of Interest

Compound Name: 1-Iodo-2,3-dimethoxybenzene

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For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and analytical methodologies for the characterization of **1-iodo-2,3-dimethoxybenzene** (CAS No: 25245-33-4). This polysubstituted aromatic compound serves as a valuable building block in organic synthesis. Accurate spectral analysis is paramount for confirming its identity and purity.

While experimentally-derived spectra for **1-iodo-2,3-dimethoxybenzene** are not widely available in public spectral databases, this guide presents predicted data based on established principles of spectroscopy and comparative analysis with its isomers. The document also furnishes detailed, standardized protocols for acquiring the necessary spectral data.

Chemical Structure and Properties

- IUPAC Name: **1-iodo-2,3-dimethoxybenzene**[\[1\]](#)
- Molecular Formula: $C_8H_9IO_2$ [\[1\]](#)[\[2\]](#)
- Molecular Weight: 264.06 g/mol [\[1\]](#)[\[2\]](#)
- Appearance: Colorless oil[\[3\]](#)

Predicted Spectral Data

The following tables summarize the expected quantitative spectral data for **1-iodo-2,3-dimethoxybenzene**. These predictions are based on the analysis of its chemical structure and comparison with isomers like 1-iodo-2,4-dimethoxybenzene and 4-iodo-1,2-dimethoxybenzene[4].

Table 1: Predicted ^1H NMR Spectral Data

(Solvent: CDCl_3 , Reference: TMS at 0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.2 - 7.4	dd	1H	H-6 (Aromatic)
~ 7.0 - 7.1	t	1H	H-5 (Aromatic)
~ 6.8 - 6.9	dd	1H	H-4 (Aromatic)
~ 3.90	s	3H	OCH_3 at C-2
~ 3.88	s	3H	OCH_3 at C-3

Note: The aromatic region will present a complex splitting pattern due to ortho and meta coupling. The chemical shifts are estimates; actual values may vary.

Table 2: Predicted ^{13}C NMR Spectral Data

(Solvent: CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~ 152	C-2 (C-O)
~ 150	C-3 (C-O)
~ 130	C-6 (Ar C-H)
~ 125	C-5 (Ar C-H)
~ 115	C-4 (Ar C-H)
~ 95	C-1 (C-I)
~ 61	OCH ₃ at C-3
~ 56	OCH ₃ at C-2

Note: The carbon attached to the iodine atom (C-1) is expected to be significantly shielded (upfield shift).

Table 3: Predicted Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3100 - 3000	C-H Stretch	Aromatic
2980 - 2850	C-H Stretch	Methoxy (-OCH ₃)
1600 - 1450	C=C Stretch	Aromatic Ring
1275 - 1200	C-O Stretch (Aryl Ether)	Asymmetric
1075 - 1020	C-O Stretch (Aryl Ether)	Symmetric
850 - 750	C-H Bend (Out-of-plane)	Substituted Aromatic
600 - 500	C-I Stretch	Iodo-Aromatic

Table 4: Mass Spectrometry (MS) Data

m/z Value	Interpretation
264	$[M]^+$ (Molecular Ion)
249	$[M - CH_3]^+$ (Loss of a methyl group)
137	$[M - I]^+$ (Loss of iodine)
107	$[M - I - 2CH_3]^+$ or other fragmentation pathways

Note: The molecular ion peak is expected to be the base peak or of high intensity. Data is based on GC-MS of isomers[4].

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments used in the characterization of **1-iodo-2,3-dimethoxybenzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation:
 - For 1H NMR, dissolve 5-25 mg of **1-iodo-2,3-dimethoxybenzene** in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, $CDCl_3$).
 - For ^{13}C NMR, a more concentrated solution is preferable; dissolve as much material as possible to achieve a near-saturated solution in 0.7 mL of the deuterated solvent.
 - Filter the solution through a pipette with a small glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm), although modern spectrometers can reference the residual solvent peak.
- Instrument Setup:

- Place the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the instrument's specifications.
- Insert the sample into the NMR magnet.
- Data Acquisition:
 - Tune and lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.
 - Acquire the ^1H NMR spectrum. A sufficient number of scans (typically 8-16) are averaged to obtain a good signal-to-noise ratio.
 - Acquire the proton-decoupled ^{13}C NMR spectrum. Due to the low natural abundance of ^{13}C , a larger number of scans (hundreds to thousands) is required.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.
 - Phase the resulting spectrum and perform a baseline correction.
 - Calibrate the chemical shift scale using the TMS or solvent reference peak.
 - For ^1H NMR, integrate the signals to determine the relative number of protons for each resonance.

Fourier-Transform Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (Thin Film Method):
 - As **1-iodo-2,3-dimethoxybenzene** is an oil, this method is suitable. Place one or two drops of the neat liquid onto the surface of a polished salt plate (e.g., NaCl or KBr).

- Place a second salt plate on top to create a thin liquid film sandwiched between the plates.
- Instrument Setup:
 - Place the salt plate assembly into the sample holder of the FT-IR spectrometer.
 - Ensure the instrument's sample compartment is closed to minimize atmospheric interference (e.g., from CO₂ and water vapor).
- Data Acquisition:
 - Acquire a background spectrum of the empty sample compartment (or clean salt plates) to subtract from the sample spectrum.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a range of approximately 4000 to 400 cm⁻¹.
- Data Processing:
 - The instrument's software automatically performs a Fourier transform on the interferogram to generate the final spectrum of transmittance or absorbance versus wavenumber (cm⁻¹).
 - Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

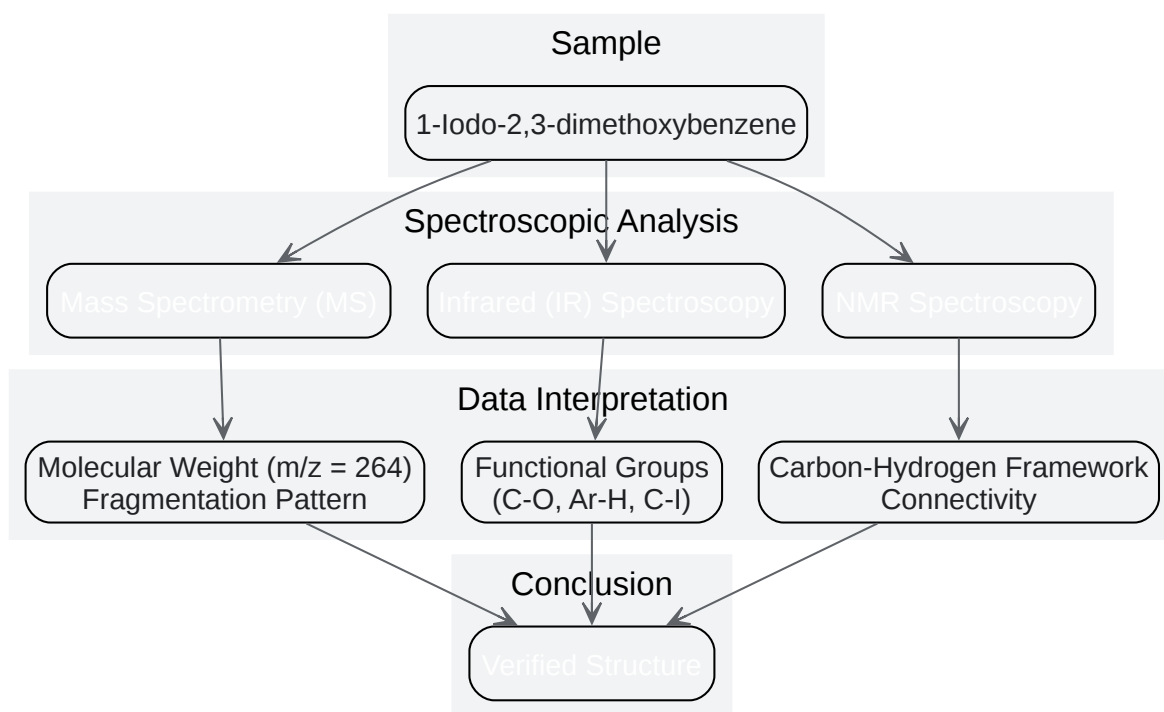
- Sample Introduction:
 - Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10-100 µg/mL.
 - The sample can be introduced into the ion source via direct insertion probe or, more commonly, through the output of a gas chromatograph (GC-MS) for separation from any impurities.

- Ionization:
 - In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
 - This process ejects an electron from the molecule, generating a positively charged radical molecular ion ($M^{+\bullet}$).
- Mass Analysis:
 - The newly formed ions are accelerated by an electric field into the mass analyzer (e.g., a quadrupole).
 - The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
- Detection:
 - Ions of a specific m/z ratio strike a detector at the end of the analyzer, which generates an electrical signal proportional to the number of ions.
 - The instrument scans through a range of m/z values to generate a mass spectrum, which is a plot of relative ion abundance versus m/z .
- Data Analysis:
 - Identify the molecular ion peak to confirm the molecular weight of the compound.
 - Analyze the fragmentation pattern to gain further structural information.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **1-iodo-2,3-dimethoxybenzene** using the described spectroscopic techniques.

Analytical Workflow for 1-Iodo-2,3-dimethoxybenzene



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Caption: Workflow for the structural confirmation of **1-iodo-2,3-dimethoxybenzene**.

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